Benzoylecgonine-d8

概要

説明

Benzoylecgonine-d8 is a stable-labeled internal standard used for the quantification of benzoylecgonine . Benzoylecgonine is the primary metabolite and major biomarker of cocaine . Therefore, its presence in urine can determine cocaine consumption .

Synthesis Analysis

The synthesis of Benzoylecgonine-d8 involves LC/MS/MS methods . These methods are often less complicated than previously employed GC/MS methods because they do not typically require a derivatization step . The extraction method described provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Molecular Structure Analysis

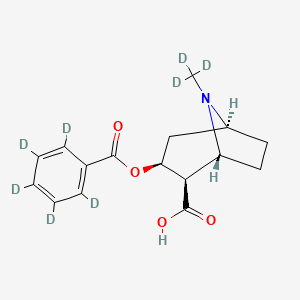

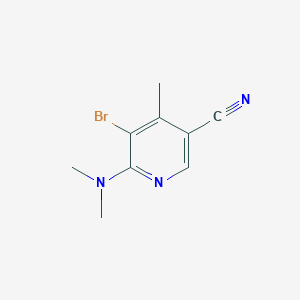

The full chemical name of Benzoylecgonine-d8 is 3-Pentadeuterobenzoyloxy-8-trideuteromethyl-8-azabicyclo [3.2.1] octane-2-carboxylic acid . Its molecular weight is 297.38 . The formula is C16H11D8NO4 .Chemical Reactions Analysis

Cocaine hydrolysis to benzoylecgonine occurs enzymatically (in the liver), as well as without catalysts at alkaline pH . The extraction method described in this application note provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Physical And Chemical Properties Analysis

Benzoylecgonine-d8 appears as a white to off-white crystalline powder . It has a melting point of over 180 degrees Celsius . The optical rotation is -52 ± 4 (c=1, methanol) .科学的研究の応用

Forensic Toxicology

Benzoylecgonine-d8 is widely used in forensic toxicology as a reference standard for the quantification of benzoylecgonine, a major urinary metabolite of cocaine. It helps in confirming cocaine use with high precision due to its stability and reliable detection at low concentrations .

Bioanalytical Methods in Plasma

Researchers have developed bioanalytical methods using Benzoylecgonine-d8 to measure cocaine and its metabolites in human plasma. This is crucial for understanding the pharmacokinetics and metabolism of cocaine in the human body .

Electroanalytical Methodology

A study describes the use of Benzoylecgonine-d8 in developing an electroanalytical methodology to quantify benzoylecgonine in synthetic urine samples, which is significant for drug testing and medical research .

Paper Spray Mass Spectrometry

Benzoylecgonine-d8 has been used in paper spray mass spectrometry for rapid drug screening and quantitative analysis of drugs at low levels, which is beneficial for both clinical and forensic applications .

Post-mortem Toxicological Analysis

In post-mortem forensic toxicology, Benzoylecgonine-d8 serves as a key standard for identifying and quantifying cocaine to understand the cause of death and the presence of drugs at the time of death .

作用機序

Target of Action

Benzoylecgonine-d8 is a major metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases

Mode of Action

It is known to be formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . This process results in the excretion of Benzoylecgonine-d8 in the urine of cocaine users after processing in the liver .

Biochemical Pathways

It is known to be a metabolite of cocaine and is formed by the hydrolysis of cocaine in the liver .

Pharmacokinetics

It is known that benzoylecgonine-d8, as a metabolite of cocaine, can be detected in urine for a longer period than cocaine itself . This is because Benzoylecgonine-d8 has a half-life that can be double that of cocaine, enabling a longer detection window .

Result of Action

It is known to be excreted in the urine of cocaine users after processing in the liver .

Safety and Hazards

将来の方向性

Benzoylecgonine-d8 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .

特性

IUPAC Name |

(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylecgonine-d8 | |

CAS RN |

205446-21-5 | |

| Record name | 205446-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?

A1: Benzoylecgonine-d8 is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since Benzoylecgonine-d8 has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added Benzoylecgonine-d8.

Q2: How does the use of Benzoylecgonine-d8 improve the reliability of drug quantification in hair samples?

A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using Benzoylecgonine-d8 as an internal standard significantly improves the reliability of quantification by:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

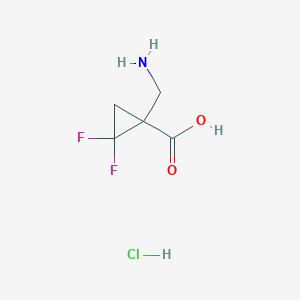

![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)

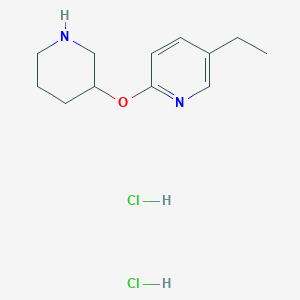

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

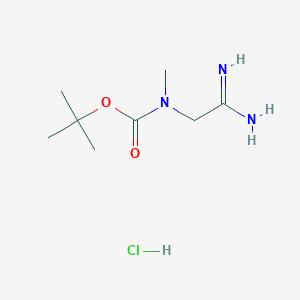

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)